2,3,4-Trimethylpent-1-ene
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Overview
Description
2,3,4-Trimethylpent-1-ene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of three methyl groups attached to a pentene backbone. This compound is also known by other names such as 1-Pentene, 2,3,4-trimethyl- and 2,3,4-Trimethyl-1-pentene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylpent-1-ene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 2,3,4-trimethylpentane derivatives. For instance, the dehydrohalogenation of 2-chloro-2,3,4-trimethylpentane using a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic dehydrogenation of 2,3,4-trimethylpentane using a suitable catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylpent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Hydrogenation of this compound can yield 2,3,4-trimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,3,4-trimethylpentyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of light or a catalyst
Major Products Formed
Oxidation: 2,3,4-Trimethylpentanol, 2,3,4-Trimethylpentanal, and 2,3,4-Trimethylpentanoic acid.
Reduction: 2,3,4-Trimethylpentane.
Substitution: 2,3,4-Trimethylpentyl chloride or bromide
Scientific Research Applications
2,3,4-Trimethylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of chemicals, adhesives, sealants, fuels, and fuel additives .
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylpent-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the oxidized products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethylpent-1-ene
- 3,3,4-Trimethylpent-1-ene
- 2,4,4-Trimethyl-1-pentene
Uniqueness
2,3,4-Trimethylpent-1-ene is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to other similar compounds, it may exhibit different boiling points, densities, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
565-76-4 |
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Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
2,3,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h7-8H,1H2,2-5H3 |
InChI Key |
FAWUHEYSSPPNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=C)C |
Origin of Product |
United States |
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